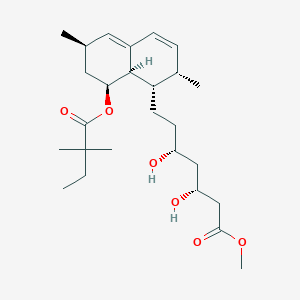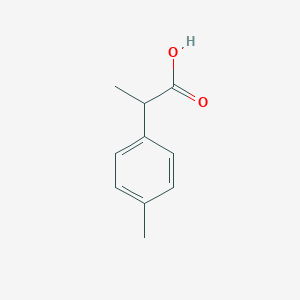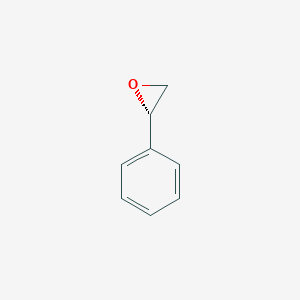
(R)-Óxido de estireno
Descripción general
Descripción
(R)-Styrene oxide (also known as (R)-styrene oxide, (R)-2-phenyl-2-hydroxyethanol, and (R)-2-phenyl-2-hydroxyethane-1-ol) is an important organic compound and a chiral epoxide. It is a colorless liquid that is soluble in water and is used in a variety of applications, including in the synthesis of pharmaceuticals, fragrances, and other chemicals.
Aplicaciones Científicas De Investigación
Dispositivos de memoria de conmutación resistiva
(R)-Óxido de estireno se está explorando por su posible uso en la fabricación de dispositivos de memoria de conmutación resistiva, como la memoria de acceso aleatorio resistiva (RRAM) . Estos dispositivos son una forma de almacenamiento no volátil que opera cambiando la resistencia a través de un material dieléctrico de estado sólido. El this compound podría utilizarse para modificar las propiedades superficiales de los óxidos metálicos, mejorando su rendimiento en las aplicaciones de computación de memoria y almacenamiento de información.
Síntesis de nanopartículas
El compuesto juega un papel en la síntesis de nanopartículas de óxido metálico, que son cruciales en varias aplicaciones de nanotecnología . El this compound puede estar involucrado en la modificación superficial de las nanopartículas para mejorar su interacción con otras sustancias, lo cual es esencial para crear sensores altamente sensibles y selectivos.
Catálisis
En catálisis, el this compound se utiliza para producir catalizadores con mayor rendimiento y selectividad . Puede ser parte de los sistemas catalíticos que facilitan la producción de ciclopentanona a partir de ciclopenteno, con la presencia de oxígeno molecular como único oxidante. Esta aplicación es significativa en los procesos industriales donde se desean altas tasas de conversión y selectividad.
Sistemas de administración de fármacos
La reactividad del compuesto lo convierte en un candidato para crear nanopartículas de sílice funcionalizadas utilizadas en sistemas de administración de fármacos . El this compound puede utilizarse para modificar la superficie de las nanopartículas a base de sílice, mejorando su capacidad de transportar y liberar fármacos de forma controlada, lo cual es un aspecto crítico de las terapias dirigidas.
Remediación ambiental
El this compound puede utilizarse en tecnologías de remediación ambiental. Sus propiedades químicas pueden ayudar en el desarrollo de materiales utilizados para la adsorción y eliminación de contaminantes del agua y el aire . Esta aplicación es particularmente importante para la purificación de efluentes industriales y para garantizar prácticas ambientales más limpias.
Almacenamiento de energía
El compuesto también es relevante en el campo del almacenamiento de energía. Puede utilizarse en el desarrollo de materiales para baterías de iones de litio y supercondensadores, contribuyendo a la mejora de la densidad y la eficiencia energéticas . Esto es crucial para el avance de las tecnologías de energía renovable y la creación de soluciones de almacenamiento de energía más sostenibles.
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with various molecular targets, including reactive oxygen species (ros) and reactive nitrogen species (rns) . These molecules play crucial roles in various physiological functions such as immune function, cellular signaling pathways, and redox regulation .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets through redox reactions . For instance, nitric oxide, a free radical, has been shown to interact with other molecules by donating or accepting an electron .
Biochemical Pathways
It is known that ros/rns, which could be potential targets of ®-styrene oxide, are involved in various biochemical transformations such as carboxylation, hydroxylation, peroxidation, and modulation of signal transduction pathways .
Pharmacokinetics
It is known that the adme properties of a compound significantly influence its bioavailability and efficacy .
Result of Action
It is known that ros/rns, potential targets of ®-styrene oxide, can cause damage to cellular biomolecules, including lipids, proteins, and dna, leading to various chronic and degenerative diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pollution, radiation, certain drugs, foods, cigarette smoking, and other exogenous sources can increase the levels of ROS/RNS, thereby potentially influencing the action of ®-Styrene oxide .
Propiedades
IUPAC Name |
(2R)-2-phenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20780-53-4 | |
| Record name | (+)-Styrene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene oxide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-styrene oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04499 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STYRENE OXIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HB27D5MRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (R)-styrene oxide?
A1: (R)-Styrene oxide has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.
Q2: Are there any characteristic spectroscopic data for identifying (R)-styrene oxide?
A2: Yes, (R)-styrene oxide can be identified using techniques like NMR spectroscopy. For instance, researchers utilized 1H NMR analysis of the bis-(+)-α-(methoxy-α-trifluoromethyl)phenylacetate diesters to determine the stereochemical course of styrene oxide hydrolysis. []
Q3: Is (R)-styrene oxide stable under standard storage conditions?
A3: While specific data on the stability of (R)-styrene oxide under standard conditions wasn't found within the provided research, it's known that epoxides, in general, are susceptible to ring-opening reactions under various conditions, including acidic or basic environments.
Q4: What types of reactions can (R)-styrene oxide undergo?
A4: (R)-Styrene oxide is commonly used as a chiral building block in organic synthesis. It can undergo various reactions, including ring-opening reactions with nucleophiles such as alcohols, amines, and thiols. For example, researchers used (R)-styrene oxide as a starting material for the synthesis of chiral diamines via aziridinium ion intermediates. []
Q5: Can you give specific examples of catalysts used for (R)-styrene oxide reactions?
A5: Several catalysts have been reported for (R)-styrene oxide transformations. These include:
- Lewis Acids: Bis-tributyltin oxide and bis-chlorodibutyltin oxide for regio- and stereoselective alcoholysis []
- Magnesium Oxide: Catalyzes the cycloaddition of carbon dioxide to (R)-styrene oxide to yield (R)-phenyl carbonate with retention of stereochemistry. []
- Cerium Triflate [Ce(OTf)4]: Enables highly efficient, regio-, and stereoselective ring opening of (R)-styrene oxide with various nucleophiles like alcohols. []
Q6: What is the significance of enantioselective hydrolysis of (R)-styrene oxide?
A6: Enantioselective hydrolysis of (R)-styrene oxide, often catalyzed by enzymes like epoxide hydrolases, is crucial for producing enantiomerically pure compounds. For example, researchers used a recombinant E. coli expressing epoxide hydrolase for the kinetic resolution of racemic styrene oxide, achieving enantiopure (R)-styrene oxide. []
Q7: Has computational chemistry been used in research related to (R)-styrene oxide?
A7: Yes, computational chemistry plays a role in understanding the interactions of (R)-styrene oxide with enzymes. For example, docking simulations were used to study the binding of (R)-styrene oxide in the active site of cytochrome P450SPα, providing insights into the stereoselective epoxidation process. []
Q8: What are the known toxicological effects of (R)-styrene oxide?
A8: (R)-styrene oxide is known to be more toxic than its (S)-enantiomer. Studies in mice showed that (R)-styrene oxide caused greater toxicity, especially in the liver, as measured by serum sorbitol dehydrogenase (SDH) activity. []
Q9: What role does glutathione play in the toxicity of styrene and its metabolites?
A9: Glutathione (GSH) is a crucial antioxidant. Studies showed that styrene administration to mice led to a significant decrease in GSH levels in both bronchoalveolar lavage fluid (BALF) and plasma. This depletion of GSH, particularly in the lung, might contribute to the susceptibility to oxidative damage caused by styrene and its metabolites. []
Q10: Are there specific biomarkers associated with styrene or (R)-styrene oxide exposure?
A10: Researchers used elevated levels of gamma-glutamyltranspeptidase (GGT) and lactate dehydrogenase (LDH) in bronchoalveolar lavage fluid (BALF) as biomarkers for assessing pneumotoxicity caused by styrene and styrene oxide. []
Q11: How is (R)-styrene oxide typically analyzed and quantified?
A11: Various analytical methods are employed for analyzing (R)-styrene oxide, including:
- Gas Chromatography (GC): Used to determine enantiomeric excess and monitor the kinetic resolution of styrene oxide. [, ]
- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying (R)-styrene oxide in mixtures. []
- NMR Spectroscopy: Employed for stereochemical analysis of reaction products involving (R)-styrene oxide. []
Q12: Are there specialized resources available for research on (R)-styrene oxide?
A12: While specific databases dedicated solely to (R)-styrene oxide might not exist, resources such as:
Q13: What are some key milestones in the research on (R)-styrene oxide?
A13: * Discovery of Stereoselective Metabolism: A significant milestone was the understanding that the metabolism of styrene to styrene oxide is stereoselective, leading to different ratios of (R)- and (S)-styrene oxide in various species. []* Development of Biocatalytic Processes: Research on enzymes like epoxide hydrolases led to the development of biocatalytic processes for the enantioselective resolution of racemic styrene oxide. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



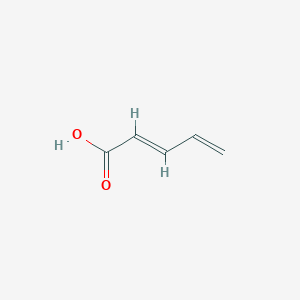
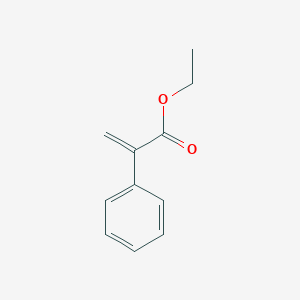
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
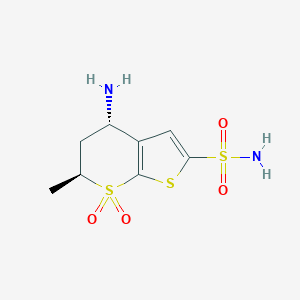
![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

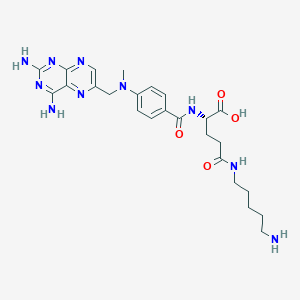
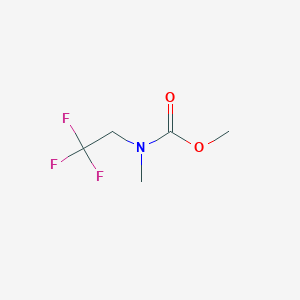
![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
